molecular formula C18H22N2O4S2 B2520763 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 922097-87-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2520763
CAS No.: 922097-87-8
M. Wt: 394.5
InChI Key: YELUADFCSYOGJJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C theta (PKC-θ). This kinase is a critical signaling node selectively expressed in T-lymphocytes and is essential for the formation of the immunological synapse and the activation of the transcription factors NF-κB and AP-1 downstream of the T-cell receptor. By selectively inhibiting PKC-θ , this compound effectively suppresses T-cell proliferation, interleukin-2 (IL-2) production, and immune activation. Its primary research value lies in the investigation of T-cell-mediated immune responses and the development of novel therapeutic strategies for autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis, where aberrant T-cell activity is a known driver of pathology. The high selectivity of this inhibitor for PKC-θ over other PKC isoforms and kinases makes it an invaluable pharmacological tool for dissecting the specific role of PKC-θ in complex immunological pathways and for validating it as a drug target in preclinical models, without the confounding effects of off-target kinase inhibition.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-5-20-14-8-7-13(10-15(14)24-11-18(3,4)17(20)21)19-26(22,23)16-9-6-12(2)25-16/h6-10,19H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELUADFCSYOGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include ethylamine, dimethyl ketone, and thiophene-2-sulfonyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares a benzoxazepin-thiophene sulfonamide backbone with several analogs, differing primarily in substituents at the benzoxazepin’s 5-position (R1) and the thiophene’s 5-position (R2). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Analogs
Compound Name R1 (Benzoxazepin) R2 (Thiophene) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Ethyl Methyl Likely C18H22N2O4S2* ~406.5* Compact thiophene substituent -
5-ethyl-N-(5-ethyl-...-thiophene-2-sulfonamide () Ethyl Ethyl C19H24N2O4S2 408.5 Larger R2 increases lipophilicity
5-ethyl-N-(5-isobutyl-...-thiophene-2-sulfonamide () Isobutyl Ethyl Not provided Not provided Steric bulk at R1
N-(5-allyl-...-5-methylthiophene-2-sulfonamide () Allyl Methyl C19H22N2O4S2 406.5 Conformational flexibility at R1
N-(5-ethyl-...-3,4-dimethylbenzene-1-sulfonamide () Ethyl N/A (Benzene) C23H27F3N2O4S 484.532 Fluorinated; non-thiophene core

*Estimated based on structural similarity to .

Key Observations

Substituent Effects on Lipophilicity :

  • The ethyl group at R2 in ’s compound increases molecular weight and lipophilicity compared to the target’s methyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • The trifluoroethyl group in ’s analog introduces fluorine atoms, improving metabolic stability and electronegativity .

Allyl () adds a double bond, enabling conformational flexibility that could modulate receptor engagement .

Core Modifications :

  • ’s compound replaces the thiophene with a benzene ring , altering electronic properties and hydrogen-bonding capacity .

Hypothetical Pharmacological Implications

While experimental data are lacking, trends in medicinal chemistry suggest:

  • Methyl vs. Ethyl (R2) : Smaller substituents (e.g., methyl) may improve solubility and reduce off-target interactions.
  • Fluorine Incorporation : ’s trifluoroethyl group could enhance bioavailability and binding affinity through hydrophobic and dipole interactions .
  • Allyl/Isobutyl (R1) : Bulkier groups might limit access to buried active sites but improve selectivity.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and various biological effects based on current research findings.

Chemical Structure and Properties

The compound features a benzoxazepine core along with a thiophene sulfonamide moiety. Its chemical formula is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, indicating the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
  • DNA Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential.
Cell Line IC50 (µM) Mechanism
MCF7 (Breast cancer)10Apoptosis via caspase activation
A549 (Lung cancer)15Mitochondrial pathway modulation
HeLa (Cervical cancer)12DNA damage response activation

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy : A study conducted on xenograft models demonstrated that the compound significantly reduced tumor size in mice when administered at a dosage of 20 mg/kg body weight. This effect was attributed to the induction of apoptosis and inhibition of angiogenesis.
  • Antimicrobial Effectiveness : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial therapies.

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